Current Evidence Gap: No Validated Target-Specific Activity Data Found
A thorough search of public biomedical and chemical databases (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) yielded no quantitative bioactivity data (IC50, Ki, Kd, EC50) for the title compound. The pyrrolo[3,4‑d]pyrimidine class has been optimized for DPP‑4 inhibition, with certain analogs achieving IC50 values in the low nanomolar range [1]. However, the title compound lacks an amino substituent on the cyclohexyl ring that is characteristic of the potent DPP‑4 inhibitors described in the literature, suggesting it may not share the same target profile. Without empirical data, no head‑to‑head or cross‑study comparison can be performed.
| Evidence Dimension | DPP-4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related pyrrolo[3,4‑d]pyrimidine DPP‑4 inhibitors (e.g., compounds 4 and 5 in Gao et al., 2007) with IC50 values <100 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Human recombinant DPP‑4 enzymatic assay |
Why This Matters
Without quantitative activity data, the compound cannot be prioritized over any analog for target‑based applications; procurement decisions must rely solely on chemical identity and purity specifications.
- [1] Gao YD, Feng D, Sheridan RP, Scapin G, Patel SB, Wu JK, Zhang X, Sinha-Roy R, Thornberry NA, Weber AE, Biftu T. Modeling assisted rational design of novel, potent, and selective pyrrolopyrimidine DPP-4 inhibitors. Bioorg Med Chem Lett. 2007 Jul 15;17(14):3877-9. View Source
